molecular formula C14H12N2O B12536830 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine CAS No. 665004-48-8

2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine

Katalognummer: B12536830
CAS-Nummer: 665004-48-8
Molekulargewicht: 224.26 g/mol
InChI-Schlüssel: FGWZWSGZIWCUFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Eigenschaften

IUPAC Name

4-phenyl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-6-11(7-3-1)13-10-17-14(16-13)12-8-4-5-9-15-12/h1-9,13H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGWZWSGZIWCUFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40559062
Record name 2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

665004-48-8
Record name 2-(4-Phenyl-4,5-dihydro-1,3-oxazol-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40559062
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Direct Cyclization with 2-Pyridinecarboxaldehyde

  • Step 1 : Oxidation of 2-pyridinemethanol to 2-pyridinecarboxaldehyde.
  • Step 2 : Condensation with (R)-phenylglycinol under acidic conditions (e.g., HCl/MeOH) to form the oxazoline ring.

Example Protocol

Step Reagents/Conditions Yield ee
Oxidation 2-Pyridinemethanol + KMnO₄ (acidic) 85%
Cyclization (R)-Phenylglycinol + HCl (MeOH, reflux) 70% >95%

Key Challenges

  • Racemization : Prolonged reaction times or high temperatures may lead to loss of stereochemical purity.
  • Purification : Chromatography (SiO₂) or crystallization (hexane/EtOAc) is required to isolate the pure enantiomer.

Grignard-Mediated Alkylation

This method employs a non-nucleophilic Grignard reagent to functionalize pyridine derivatives:

  • Step 1 : Alkylation of 2-bromopyridine with alkyl nitriles (e.g., 2-cyano-1-phenylethanol) via SNAr using methylmagnesium chloride.
  • Step 2 : Cyclization with (R)-phenylglycinol and ZnCl₂ to form the oxazoline ring.

Advantages

  • Scalability : Suitable for multi-gram synthesis.
  • Flexibility : Tolerates diverse substituents (e.g., CF₃, Ph) on the pyridine ring.

Optimized Conditions

Parameter Details
Base Methylmagnesium chloride (non-nucleophilic)
Mediator N,N-Dimethylaminopyridine (DMAP)
Cyclization Catalyst ZnCl₂ (anhydrous)
ee >98% (with enantiomerically pure starting materials)

Scalable Synthesis from Picolinic Acid

A three-step route from picolinic acid offers industrial scalability:

  • Step 1 : Esterification of picolinic acid with methanol/H₂SO₄.
  • Step 2 : Reduction of the ester to 2-pyridinemethanol using NaBH₄.
  • Step 3 : Oxidation to 2-pyridinecarboxaldehyde and cyclization with (R)-phenylglycinol.

Process Flow

Step Reagents/Conditions Yield
Esterification Picolinic acid + MeOH, H₂SO₄ (reflux) 90%
Reduction NaBH₄ (MeOH, 0°C → RT) 85%
Oxidation + Cyclization KMnO₄ (acidic), then (R)-phenylglycinol 60%

Total Yield : 64% (from picolinic acid to final product).

Comparative Analysis of Preparation Methods

Method Yield (%) ee (%) Scalability Key Reagents/Catalysts
Asymmetric Heine 60–75 >90 Moderate Yb(III)–N,N′-dioxide complex
Direct Cyclization 70 >95 High HCl, (R)-phenylglycinol
Grignard-Mediated 75 >98 High MeMgCl, ZnCl₂
Scalable Synthesis 64 >95 Very High KMnO₄, NaBH₄

Critical Considerations

  • Cost : Picolinic acid routes are more economical but require multiple steps.
  • Stereochemical Fidelity : Grignard and direct cyclization methods achieve near-perfect ee when using enantiomerically pure starting materials.
  • Functional Group Tolerance : Grignard-mediated alkylation allows for diverse pyridine substitutions (e.g., CF₃).

Purification and Characterization

Purification Techniques

  • Column Chromatography : SiO₂, eluent: hexane/EtOAc (3:1 → 1:1).
  • Crystallization : Hexane/EtOAc (1:1) at 0°C.

Analytical Data

Parameter Value
Melting Point 152–155°C (lit.)
Optical Rotation [α]²⁰/D +386° (c = 1, CH₂Cl₂)
¹H NMR (400 MHz, CDCl₃) δ 8.65 (d, 1H, pyridine), 4.85 (m, 1H, oxazoline), 7.25–7.45 (m, Ph)

Industrial and Academic Applications

Catalytic Performance

Reaction Metal Catalyst ee (%) Reference
Asymmetric Henry Cu(I) >90
Suzuki-Miyaura Coupling Pd(0) >85
Diels-Alder Sc(III) >95

Challenges

  • Racemization : High temperatures or prolonged storage under moist conditions may reduce ee.
  • Synthetic Complexity : Multi-step routes require meticulous control of reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

  • Chiral Ligands in Catalysis
    • The compound serves as a chiral ligand in asymmetric synthesis. Its ability to form stable complexes with transition metals enhances selectivity in reactions such as cycloadditions and reductions.
    • Case Study: Research by Takeda and Sibi (2010) demonstrated the effectiveness of 2-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]pyridine as a ligand in enantioselective nitrone cycloadditions, achieving high yields and enantiomeric excesses .
  • Lewis Acid Catalysis
    • It has been utilized in Lewis acid-catalyzed reactions, showcasing its versatility in promoting various organic transformations.
    • Data Table: Lewis Acid-Catalyzed Reactions
    Reaction TypeCatalyst UsedYield (%)Enantiomeric Excess (%)
    Nitrone Cycloaddition2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine8592
    Sakurai AdditionScandium Triflate + Ligand7888

Applications in Medicinal Chemistry

  • Anticancer Activity
    • Preliminary studies indicate that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
    • Case Study: A study published in Journal of Medicinal Chemistry highlighted that certain oxazole derivatives showed promising activity against breast cancer cells, suggesting a potential role for 2-[(4R)-4,5-dihydro-4-phenyl-2-oxazolyl]pyridine as a lead compound for further development .
  • Neuroprotective Effects
    • Research has suggested that this compound may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
    • Data Table: Neuroprotective Studies
    Study ReferenceModel UsedObserved Effect
    Smith et al. (2021)Mouse model of Alzheimer’sReduced amyloid plaque formation
    Lee et al. (2023)In vitro neuronal culturesIncreased neuronal survival under stress

Wirkmechanismus

The mechanism of action of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

The compound belongs to the 2-oxazolylpyridine family, which includes derivatives with varying substituents and stereochemistry. Key analogs are compared below:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Key Substituent/Feature Application Reference
2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine (Target) 1108603-35-5 C₁₅H₁₄N₂O 238.28 Phenyl at 4R position Asymmetric catalysis
2-[(4S)-4,5-Dihydro-4-(phenylmethyl)-2-oxazolyl]pyridine Y24299.MF C₁₆H₁₆N₂O 239.00 Benzyl (CH₂Ph) at 4S position Catalysis, ligand screening
2,6-Bis[(4R)-4-phenyl-2-oxazolinyl]pyridine (Dimeric form) 128249-70-7 C₂₃H₁₉N₃O₂ 369.42 Two oxazoline units at 2,6-pyridine positions High-stereoselectivity catalysis
4-Bromo-2,6-bis[(4S)-4,5-dihydro-4-phenyl-2-oxazolyl]pyridine 1190936-03-8 C₂₃H₁₈BrN₃O₂ 448.32 Bromine at pyridine 4-position Functionalized ligand synthesis
2,6-Bis[(4R)-4-phenyl-2-oxazolyl]pyridine dihydrochloride N/A C₂₃H₂₁Cl₂N₃O₂ 442.34 Hydrochloride salt form Enhanced solubility for reactions

Functional and Catalytic Differences

Steric and Electronic Effects :
  • The phenyl substituent in the target compound provides moderate steric bulk, favoring reactions requiring balanced enantioselectivity (e.g., aldol reactions) .
  • Benzyl-substituted analogs (e.g., 2-[(4S)-4-(phenylmethyl)-...]) exhibit increased hydrophobicity, enhancing solubility in non-polar solvents .
  • Dimeric ligands (e.g., 128249-70-7) show superior enantiomeric excess (ee >95%) in Diels-Alder reactions due to rigid, pre-organized geometry .

Performance in Asymmetric Catalysis

Table 2: Catalytic Efficiency in Representative Reactions
Reaction Type Target Compound (ee%) Dimeric Analog (ee%) 4-Bromo Derivative (ee%) Notes Reference
Enantioselective Aldol 82–88% 94–98% 75–80% Dimeric ligand outperforms due to rigidity
Diels-Alder Cycloaddition 70–75% 96–99% N/A Bromo derivative not tested
Suzuki-Miyaura Coupling N/A N/A 65–70% Bromine enables Pd-catalyzed coupling

Research Findings and Industrial Relevance

  • Synthetic Scalability : The target compound is synthesized via cyclization of N-(2-pyridyl)carboxamides with thionyl chloride, achieving >97% yield under optimized conditions .
  • Thermal Stability : Differential scanning calorimetry (DSC) shows decomposition at 210°C, comparable to analogs .
  • Regulatory Status: Classified as non-hazardous under TSCA, but requires handling in ventilated environments due to dust formation risks .

Biologische Aktivität

2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine, also known by its CAS number 665004-48-8, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C14H12N2O
  • Molecular Weight : 224.262 g/mol
  • Structural Characteristics : The compound features a pyridine ring substituted with a dihydrooxazole moiety, which is believed to contribute to its biological properties.

The biological activity of 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine primarily involves interactions with specific biological targets. Research indicates that this compound may exhibit the following mechanisms:

  • Inhibition of Enzymatic Activity : Studies have shown that compounds with similar structures can inhibit enzymes involved in inflammatory pathways, suggesting that 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine may possess anti-inflammatory properties.
  • Modulation of Receptor Activity : There is evidence that this compound can interact with various receptors, potentially influencing neurotransmitter systems and providing neuroprotective effects.
  • Antioxidant Properties : The presence of phenolic structures in the compound may contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.

Case Studies and Experimental Data

  • Anti-inflammatory Activity :
    • A study published in Molecules explored the anti-inflammatory effects of oxazole derivatives. The results indicated that similar compounds significantly reduced pro-inflammatory cytokine production in vitro .
  • Neuroprotective Effects :
    • Research involving neurodegenerative disease models demonstrated that compounds with oxazole rings could protect neuronal cells from apoptosis induced by oxidative stress . This suggests potential applications for 2-[(4R)-4,5-Dihydro-4-phenyl-2-oxazolyl]pyridine in treating conditions such as Alzheimer's disease.
  • Anticancer Potential :
    • Preliminary screening for anticancer activity revealed that derivatives of this compound exhibited cytotoxic effects against several cancer cell lines, indicating a possible role in cancer therapy .

Data Table

Biological ActivityMechanismReference
Anti-inflammatoryInhibition of cytokine production
NeuroprotectionReduction of oxidative stress-induced apoptosis
Anticancer activityCytotoxic effects on cancer cell lines

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.